molecular formula C18H15NO3S B3016277 (E)-7-ethoxy-3-(3-oxo-3-(thiophen-2-yl)prop-1-en-1-yl)quinolin-2(1H)-one CAS No. 374770-07-7

(E)-7-ethoxy-3-(3-oxo-3-(thiophen-2-yl)prop-1-en-1-yl)quinolin-2(1H)-one

Cat. No. B3016277
CAS RN: 374770-07-7
M. Wt: 325.38
InChI Key: FAWCXXKOFFUDLV-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-7-ethoxy-3-(3-oxo-3-(thiophen-2-yl)prop-1-en-1-yl)quinolin-2(1H)-one, also known as ETP-46464, is a synthetic compound that has attracted interest in the scientific community due to its potential as a therapeutic agent for various diseases.

Scientific Research Applications

Synthesis and Structural Analysis

  • Quinolin-2(1H)-one derivatives, similar to the compound , have been synthesized and structurally analyzed using techniques like UV, IR, HRESIMS, and NMR spectroscopy, as seen in the study of a related compound from Melicope moluccana T.G. Hartley (Tanjung et al., 2017).

Antiproliferative Activities

  • Some derivatives of quinolinylchalcone, similar to the compound , have demonstrated antiproliferative activities against various cancer cells, including non-small cell lung cancers and breast cancers. Notably, specific compounds in this category have shown more effectiveness than positive controls in inhibiting cancer cell growth, pointing towards their potential as lead compounds for cancer treatment (Tseng et al., 2013).

Antimicrobial Properties

  • Quinolin-2(1H)-one derivatives have also been explored for their antimicrobial properties. For instance, certain synthesized compounds in this category exhibited effective antibacterial activity against bacterial strains like Staphylococcus aureus and Escherichia coli (Ashok et al., 2014).

Antiplasmodial Agents

  • Research on quinoline-chalcone derivatives has indicated their potential as antiplasmodial agents, with some compounds showing promising inhibitory activity against the Plasmodium falciparum lactate dehydrogenase enzyme. These findings suggest the role of quinolin-2(1H)-one derivatives in malaria treatment (Dave et al., 2009).

Anticoagulant Activity

  • Compounds related to quinolin-2(1H)-one have been studied for their anticoagulant activity, showing inhibitory effects on blood coagulation factors. This highlights the potential application of these compounds in the development of new anticoagulant drugs (Potapov et al., 2021).

Antiplatelet and Antiproliferative Activities

  • Further research has explored the antiplatelet and antiproliferative activities of oxime- and amide-containing quinolin-2(1H)-one derivatives. These studies indicate the diverse therapeutic potential of quinolin-2(1H)-one derivatives in various medical applications, including the treatment of cardiovascular diseases and cancer (Chen et al., 2007).

properties

IUPAC Name

7-ethoxy-3-[(E)-3-oxo-3-thiophen-2-ylprop-1-enyl]-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3S/c1-2-22-14-7-5-12-10-13(18(21)19-15(12)11-14)6-8-16(20)17-4-3-9-23-17/h3-11H,2H2,1H3,(H,19,21)/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAWCXXKOFFUDLV-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C=C(C(=O)N2)C=CC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC2=C(C=C1)C=C(C(=O)N2)/C=C/C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-7-ethoxy-3-(3-oxo-3-(thiophen-2-yl)prop-1-en-1-yl)quinolin-2(1H)-one

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